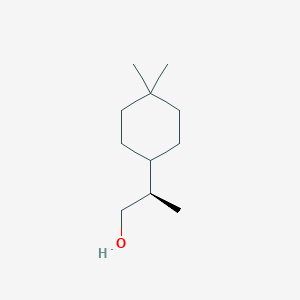
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol, also known as DMCP, is a chiral alcohol that has been widely used in scientific research due to its unique structural and chemical properties. DMCP is a colorless, odorless, and oily liquid that is soluble in most organic solvents. This compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol is not fully understood, but it is believed to act as a chiral inducer in chemical reactions. This compound can also interact with biological molecules, such as enzymes and receptors, due to its chiral nature, which can lead to changes in their activity and specificity.
Biochemical and Physiological Effects:
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has been shown to exhibit low toxicity and biocompatibility, making it a promising compound for use in pharmaceuticals and biomedical applications. Studies have demonstrated that (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol can interact with various biological targets, including GABA receptors and acetylcholinesterase, which are involved in neurological and cognitive processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol in lab experiments is its high enantioselectivity, which allows for the synthesis of chiral compounds with high purity and yield. (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol is also relatively easy to handle and store, making it a convenient reagent for chemical reactions. However, one limitation of using (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol is its high cost, which may limit its use in large-scale production.
Zukünftige Richtungen
There are several future directions for the use of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol in scientific research. One potential application is in the synthesis of chiral drugs and biologically active compounds, where (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol can be used as a chiral building block or chiral auxiliary. (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol can also be used in the development of new materials, such as chiral liquid crystals and polymers, which have potential applications in the fields of electronics and photonics. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol and its potential applications in biomedical research.
Synthesemethoden
The synthesis of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol involves the reduction of the corresponding ketone, which can be achieved through several methods. One of the most common approaches is the reduction of 4,4-dimethylcyclohexanone using sodium borohydride in the presence of a catalytic amount of palladium on carbon. This method provides high yield and enantioselectivity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has been used in various scientific research applications, including as a chiral building block for the synthesis of biologically active compounds, as a chiral auxiliary in asymmetric synthesis, and as a solvent in chemical reactions. (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has also been investigated for its potential applications in the field of materials science, such as in the synthesis of chiral liquid crystals and polymers.
Eigenschaften
IUPAC Name |
(2R)-2-(4,4-dimethylcyclohexyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-9(8-12)10-4-6-11(2,3)7-5-10/h9-10,12H,4-8H2,1-3H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYZIKZXFYYYQK-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC(CC1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCC(CC1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2371493.png)

![2-[[3,5-Dimethyl-1-(thiophene-2-carbonyl)pyrazol-4-yl]methyl]isoindole-1,3-dione](/img/structure/B2371497.png)
![2-[(Benzenesulfonyl)methyl]benzoic acid](/img/structure/B2371498.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2371499.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2371500.png)
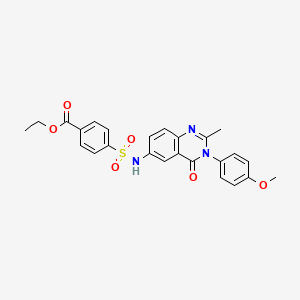
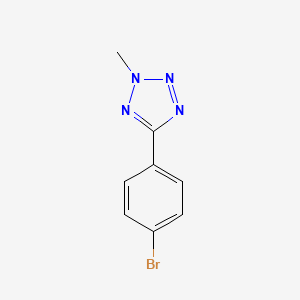

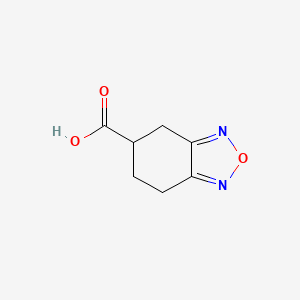
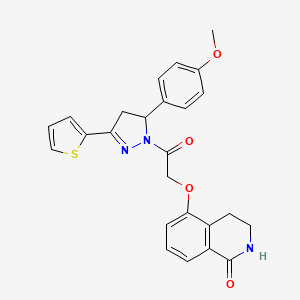
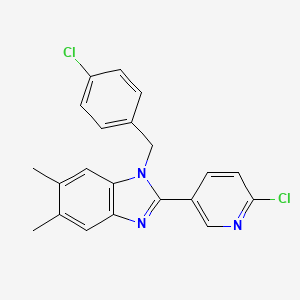
![N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2371514.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2371515.png)